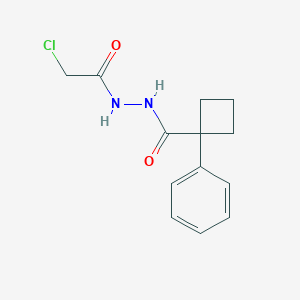

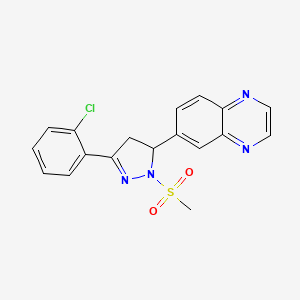

![molecular formula C13H13ClN2O2S B2743485 4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride CAS No. 2418707-63-6](/img/structure/B2743485.png)

4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridine derivative with a nitrophenyl group and a tetrahydrothieno group. Pyridine derivatives are often used in the synthesis of various pharmaceuticals . The nitrophenyl group is a common functional group in organic chemistry and is often used in the synthesis of dyes and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the pyridine ring, the nitrophenyl group, and the tetrahydrothieno group. X-ray diffraction analysis could potentially be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The nitro group is often involved in redox reactions, while the pyridine ring might undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, pyridine derivatives often have a strong, unpleasant odor and may be soluble in organic solvents .科学的研究の応用

Organic Synthesis and Chemical Transformations

- Benzo(f)furo(3,4-c)(2,7)naphthyridines Synthesis : Research by Görlitzer and Bartke (2002) explored the transformation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones into tetracycles via reduction and ring closure, highlighting a method for synthesizing complex organic compounds from simpler pyridine derivatives Görlitzer & Bartke, 2002.

Material Science and Polymer Research

Novel Fluorescent Polyimides : Huang et al. (2012) developed a novel pyridine-containing aromatic diamine monomer used to prepare polyimides that exhibit high solubility, excellent thermal stability, and strong fluorescence intensity. This research demonstrates the compound's role in enhancing the properties of polyimides for potential use in advanced materials Huang et al., 2012.

Organosoluble, Thermal Stable, and Hydrophobic Polyimides : Another study by Huang et al. (2017) synthesized a novel aromatic diamine monomer containing pyridine rings and used it to synthesize a series of polyimides. These polymers showed good solubility, high thermal stability, excellent hydrophobicity, and amorphous structure, underscoring the potential of the compound in creating performance polymers Huang et al., 2017.

Advanced Chemical Reactions

Nitration and Molecular Structure Analysis : Volkov et al. (2007) investigated the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines, resulting in 4-nitro derivatives and an oxidation by-product. This study provides insight into the chemical behavior and structural analysis of nitro-substituted pyridine derivatives, illustrating the complexity of chemical reactions involving nitro groups Volkov et al., 2007.

Photoassisted Fenton Reaction for Pesticide Decomposition : Pignatello and Sun (1995) demonstrated the complete oxidation of pesticides in water using a photoassisted Fenton reaction, where metolachlor and methyl parathion were rapidly decomposed. This research highlights the compound's potential role in environmental remediation through advanced oxidation processes Pignatello & Sun, 1995.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S.ClH/c16-15(17)11-4-2-1-3-9(11)13-10-6-8-18-12(10)5-7-14-13;/h1-4,6,8,13-14H,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUIBDYVNNKSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)C3=CC=CC=C3[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

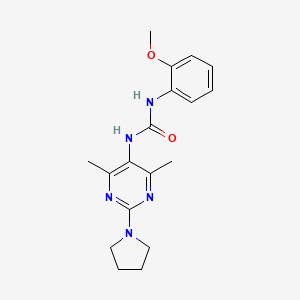

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)

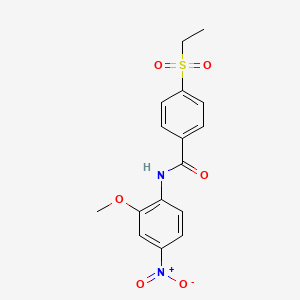

![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

![(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2743416.png)

![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2743421.png)